molecular formula C12H13ClF2O2 B14049878 1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one

1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one

Katalognummer: B14049878
Molekulargewicht: 262.68 g/mol
InChI-Schlüssel: YJNITHBPLGKYCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one is an organic compound with a complex structure, characterized by the presence of a chloro group, a difluoromethyl group, and an ethoxyphenyl group attached to a propan-2-one backbone

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the chlorination of a precursor compound, followed by the introduction of the difluoromethyl and ethoxyphenyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups may play a role in its reactivity and binding affinity to target molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(5-(difluoromethyl)-2-methoxyphenyl)propan-2-one: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and reactivity.

    1-Phenylpropan-2-one:

Eigenschaften

Molekularformel

C12H13ClF2O2

Molekulargewicht

262.68 g/mol

IUPAC-Name

1-chloro-1-[5-(difluoromethyl)-2-ethoxyphenyl]propan-2-one

InChI

InChI=1S/C12H13ClF2O2/c1-3-17-10-5-4-8(12(14)15)6-9(10)11(13)7(2)16/h4-6,11-12H,3H2,1-2H3

InChI-Schlüssel

YJNITHBPLGKYCY-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)C(F)F)C(C(=O)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.